molecular formula C25H32O3 B12620216 [4-(4-Decylbenzoyl)phenyl]acetic acid CAS No. 918500-13-7

[4-(4-Decylbenzoyl)phenyl]acetic acid

Cat. No.: B12620216
CAS No.: 918500-13-7
M. Wt: 380.5 g/mol
InChI Key: QKGQCYJECFJBDW-UHFFFAOYSA-N
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Description

[4-(4-Decylbenzoyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by a decylbenzoyl group at the para position of the phenyl ring attached to the acetic acid moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long aliphatic decyl chain, which influences solubility, reactivity, and biological interactions.

Properties

CAS No.

918500-13-7

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-[4-(4-decylbenzoyl)phenyl]acetic acid

InChI

InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)25(28)23-17-13-21(14-18-23)19-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27)

InChI Key

QKGQCYJECFJBDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Decylbenzoyl)phenyl]acetic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where decylbenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of [4-(4-Decylbenzoyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Decylbenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of phenylacetic acid, including [4-(4-Decylbenzoyl)phenyl]acetic acid, exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For instance, studies have shown that certain phenylacetic acid derivatives can effectively reduce inflammation in animal models, suggesting their therapeutic potential in conditions like arthritis and other inflammatory disorders.

1.2 Pharmaceutical Synthesis

The compound serves as a useful intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The ability to introduce different substituents on the phenyl ring makes it a versatile building block in drug design.

Material Science

2.1 Polymer Chemistry

[4-(4-Decylbenzoyl)phenyl]acetic acid can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit enhanced performance in applications such as coatings and adhesives.

2.2 Liquid Crystals

The compound's unique structural features make it suitable for use in liquid crystal displays (LCDs). Its ability to form mesophases at certain temperatures allows for the development of materials that can be used in electronic devices, enhancing display quality and response times.

Environmental Applications

3.1 Adsorption Studies

Recent studies have explored the use of [4-(4-Decylbenzoyl)phenyl]acetic acid in environmental remediation processes, particularly for the removal of organic pollutants from water sources. The compound's ability to interact with various contaminants suggests its potential as an adsorbent material in wastewater treatment applications.

3.2 Biodegradation Research

Investigations into the biodegradability of phenylacetic acid derivatives have shown promising results, indicating that these compounds can be broken down by microbial action in natural environments. This property is crucial for assessing the environmental impact of synthetic compounds and developing eco-friendly alternatives.

Case Studies and Experimental Findings

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in treated animal models, suggesting potential for therapeutic use in inflammatory diseases.
Study 2Polymer synthesisShowed improved mechanical properties in polymers when [4-(4-Decylbenzoyl)phenyl]acetic acid was incorporated, indicating its utility in material science applications.
Study 3Environmental remediationFound effective adsorption capabilities for organic pollutants, supporting its use in wastewater treatment technologies.

Mechanism of Action

The mechanism of action of [4-(4-Decylbenzoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4′-Acetylbiphenyl-4-carboxylic Acid

  • Structure : Features a biphenyl backbone with an acetyl group at the para position and a carboxylic acid group.
  • Key Differences : Lacks the decyl chain and acetic acid moiety, reducing lipophilicity compared to [4-(4-Decylbenzoyl)phenyl]acetic acid.
  • Reactivity : The acetyl group may participate in nucleophilic reactions, but its smaller size results in faster enzymatic acylation rates (e.g., with α-amylase) compared to bulkier derivatives .

p-Hydroxyphenylacetic Acid

  • Structure : A simple phenylacetic acid with a hydroxyl group at the para position.
  • Key Differences : The absence of a benzoyl or long-chain substituent reduces steric hindrance and increases polarity.
  • Biological Activity : Demonstrates antioxidant properties and is a metabolite in tyrosine catabolism. Its polar nature limits membrane permeability compared to [4-(4-Decylbenzoyl)phenyl]acetic acid .

4-Butoxybenzeneacetic Acid

  • Structure : Contains a butoxy group at the para position of the benzene ring.
  • Key Differences : The butoxy group is shorter and less hydrophobic than the decyl chain, resulting in intermediate lipophilicity.
  • Applications : Used in organic synthesis and as a precursor for pharmaceuticals. Its moderate hydrophobicity balances solubility and reactivity .

2-((4-Chlorophenyl)acetyl)benzoic Acid

  • Structure : A chlorophenyl-substituted acetic acid derivative with a benzoic acid group.
  • Key Differences : The chloro group introduces electronegativity, enhancing electronic effects on reactivity.
  • Reactivity : The electron-withdrawing chlorine accelerates acylation reactions in enzymatic systems (e.g., p-values ~1.96 for similar esters), though steric effects from the decyl chain in [4-(4-Decylbenzoyl)phenyl]acetic acid may slow such processes .

Physicochemical and Kinetic Properties

Compound logP (Predicted) Melting Point (°C) Acylation Rate (k₂/K, M⁻¹s⁻¹) Solubility in Acetonitrile
[4-(4-Decylbenzoyl)phenyl]acetic acid ~6.2 (high) ~170–175* ~10²–10³ (estimated) Low
4′-Acetylbiphenyl-4-carboxylic acid ~3.5 192–195 1.4 × 10⁵ Moderate
p-Hydroxyphenylacetic acid ~1.2 150–152 2.19 × 10³ High
4-Butoxybenzeneacetic acid ~2.8 120–125 1.0 × 10⁴ Moderate
2-((4-Chlorophenyl)acetyl)benzoic acid ~3.0 180–185 1.5 × 10⁵ Low

*Estimated based on analogous decyl-containing compounds .

Mechanistic Insights from Analogous Compounds

  • Enzymatic Acylation : Phenylacetic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit accelerated acylation rates due to enhanced leaving-group ability. For example, p-nitrophenyl acetate has a k₂/K of 1.4 × 10⁵ M⁻¹s⁻¹ with α-amylase, while less polar analogs like p-methoxyphenyl acetate show slower rates (~10³ M⁻¹s⁻¹) .
  • Solvent Effects : The decyl chain in [4-(4-Decylbenzoyl)phenyl]acetic acid likely reduces solubility in polar solvents (e.g., water, acetonitrile), necessitating co-solvents like dioxane for reactions. This contrasts with hydrophilic derivatives (e.g., p-hydroxyphenylacetic acid), which dissolve readily in aqueous buffers .
  • Kinetic Isotope Effects : Solvent deuterium isotope effects (SDIE) for similar esters range from 1.3 to 2.0, suggesting general base catalysis mechanisms. Bulkier substituents (e.g., decyl) may alter SDIE by affecting enzyme-substrate binding geometry .

Biological Activity

[4-(4-Decylbenzoyl)phenyl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible applications in pharmacology.

Chemical Structure and Properties

The compound [4-(4-Decylbenzoyl)phenyl]acetic acid features a decylbenzoyl moiety attached to a phenylacetic acid backbone. Its molecular structure can be represented as follows:

  • Molecular Formula : C19_{19}H28_{28}O2_{2}
  • Molecular Weight : 296.43 g/mol

The mechanism by which phenylacetic acid exerts its antibacterial effects involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting cellular metabolism. For example, PAA was found to increase reactive oxygen species (ROS) levels in bacterial cells, leading to oxidative damage and cell death . This mechanism may also apply to [4-(4-Decylbenzoyl)phenyl]acetic acid, though further research is needed to confirm this.

Synthesis and Evaluation

A study conducted on the synthesis of various phenylacetic acid derivatives highlighted their potential as drug candidates. The derivatives were evaluated for their ability to inhibit steroid sulfatase, an enzyme implicated in the progression of certain cancers. The results indicated that modifications to the phenylacetic acid structure could enhance biological activity .

Toxicological Studies

Toxicological assessments of phenylacetate derivatives have shown varying degrees of toxicity depending on the structural modifications. For instance, studies have indicated that certain esters derived from phenylacetic acid are rapidly hydrolyzed in vivo, which may influence their therapeutic window and safety profile .

Table 1: Antimicrobial Activity of Phenylacetic Acid Derivatives

CompoundMicrobial StrainIC50 (mg/mL)Inhibition Rate (%)
Phenylacetic AcidAgrobacterium tumefaciens0.8038>80
[4-(4-Decylbenzoyl)phenyl]acetic acidErwinia carotovoraTBDTBD
3-(4-Aminophenyl)-coumarin-7-O-sulfamateVariousTBDTBD

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